molecular formula C14H12O5 B11770929 Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cat. No.: B11770929
M. Wt: 260.24 g/mol
InChI Key: WPDICMVQAFHQQD-UHFFFAOYSA-N
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Description

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a phenyl group bearing a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate phenyl and ester substituents. One common method involves the copper-catalyzed reaction of furan with furfural and 2-acetylfuran to yield methyl furan-2-carboxylate . This intermediate can then be further reacted with 4-(methoxycarbonyl)phenyl derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate involves its interaction with molecular targets in biological systems. The furan ring and phenyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

WPDICMVQAFHQQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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